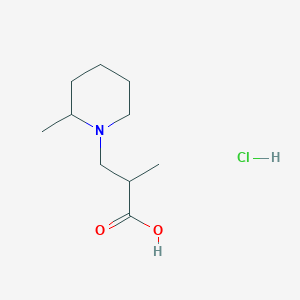

2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride

Description

2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted with a methyl group at position 2 and a 2-methylpiperidin-1-yl group at position 3, forming a hydrochloride salt. The hydrochloride salt enhances water solubility, a common strategy to improve bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

2-methyl-3-(2-methylpiperidin-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(10(12)13)7-11-6-4-3-5-9(11)2;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLBLTXGTLHTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

The chemical structure of this compound includes a piperidine moiety, which is known for its diverse biological properties. The compound's molecular formula is C₁₃H₁₈ClN and its molecular weight is approximately 235.74 g/mol.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, similar piperidine derivatives have demonstrated significant antifungal effects against various strains of fungi, including Aspergillus and Candida species. In one study, synthetic piperidine-like compounds exhibited inhibitory effects on Aspergillus flavus, with a minimum inhibitory concentration (MIC) as low as 1 µg/mL .

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1-(2-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-one | Aspergillus flavus | 1 |

| MI-11 | Fusarium verticillioides | 7.8 |

| MI-16 | Fusarium verticillioides | 7.8 |

Anticancer Potential

The anticancer potential of related compounds has also been explored. A study indicated that certain piperidine derivatives possess selective cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values achieved at concentrations ranging from 20 to 24 µg/mL . This suggests that modifications in the piperidine structure can enhance anticancer activity.

The mechanism behind the antifungal and anticancer activities often involves the disruption of cellular processes in target organisms. For instance, the inhibition of ergosterol biosynthesis has been noted in studies involving similar compounds, leading to compromised fungal cell membrane integrity . Additionally, down-regulation of genes involved in aflatoxin biosynthesis pathways was observed when treating Aspergillus flavus with certain piperidine derivatives, indicating a multifaceted approach to their biological activity .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers assessed the antifungal efficacy of various piperidine derivatives against Candida albicans. The study found that compounds with structural similarities to this compound exhibited potent antifungal activity, significantly reducing fungal growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. The results indicated that specific modifications in the piperidine structure could lead to enhanced selectivity towards cancer cells over normal cells, thus minimizing side effects.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-3-(2-methylpiperidin-1-yl)propanoic acid hydrochloride is being explored for its pharmacological properties due to the presence of the piperidine ring, which is known to influence biological activity. Research indicates that compounds with similar structures often exhibit significant biological effects, including:

- Antidepressant Activity: Some derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial in treating mood disorders.

- Analgesic Properties: The compound may interact with pain pathways, providing potential for development as a pain management agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions typical of carboxylic acids and amines. This versatility allows for the creation of numerous derivatives that may enhance its pharmacological profile.

Synthesis Methods:

- Direct Amide Formation: Reaction between propanoic acid derivatives and piperidine under controlled conditions.

- Refluxing Techniques: Utilizing heat to drive reactions that yield higher purity and yield.

Biological Studies

Research involving this compound focuses on its binding affinity with various biological targets. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.

Case Studies:

- A study published in a peer-reviewed journal demonstrated that compounds with similar piperidine structures exhibited high affinity for serotonin receptors, suggesting potential applications in treating anxiety disorders.

Industrial Applications

Beyond medicinal chemistry, this compound has potential applications in:

- Chemical Synthesis: As a building block for creating more complex organic molecules.

- Biotechnology: Used as a buffering agent in cell culture media due to its ability to maintain stable pH levels within the physiological range (6–8.5).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Containing Analogs

Compounds with piperidine or methylpiperidine substituents often exhibit CNS activity due to their ability to modulate ion channels or neurotransmitter receptors. Key comparisons include:

Eperisone Hydrochloride

- Structure: 1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl)-1-propanone hydrochloride.

- Function : Clinically used as a muscle relaxant, acting via voltage-gated calcium channel blockade.

- Comparison: Both compounds share a piperidinyl group and a tertiary amine, but eperisone’s propanone backbone differs from the propanoic acid moiety in the target compound. This distinction may influence solubility and target specificity .

2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoic Acid Hydrochloride

- Structure : Features a phenylpropyl linker and a piperidinyl group.

- Molecular Weight : 339.9 g/mol (vs. target compound’s unlisted but likely lower weight due to simpler substituents).

- Status : Discontinued, similar to the target compound, suggesting shared challenges in development or commercial viability .

NSAID-Related Propanoic Acid Derivatives

Structurally, the target compound diverges from non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which prioritize aryl groups for cyclooxygenase (COX) inhibition. Key differences include:

Ibuprofen

- Structure: α-(4-Isobutylphenyl)propanoic acid.

- Function : COX-1/COX-2 inhibitor with analgesic and anti-inflammatory properties.

- Comparison : The target compound replaces the aryl group with a piperidine ring, likely shifting activity away from COX inhibition toward CNS or ion channel modulation .

Fenbufen

Data Table: Structural and Commercial Comparison

Research Findings and Implications

- Anti-Proliferative Activity: Structurally related β-hydroxy-β-arylalkanoic acids exhibit anti-proliferative effects on malignant cell lines, but the target compound’s piperidine substitution may redirect activity toward neurological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.